DUNAIMYCIN C 2S
Description
Dunaimycin C2S is a 24-membered macrolide produced by Streptomyces species, first identified in the early 1990s during investigations into insecticidal compounds . Structurally, it belongs to the dunaimycin family, characterized by a macrocyclic lactone ring fused with a spiroketal system and an ossamine sugar moiety . Dunaimycin C2S exhibits potent insecticidal activity, particularly against Lepidoptera (e.g., beet armyworm), with a reported LD50 of 10 ppm . Its bioactivity is attributed to critical structural features, including hydroxylation at C-8 and glycosylation with the ossamine sugar, which are absent in inactive congeners like dunaimycin A1 and C1 .
Properties
CAS No. |
140364-96-1 |
|---|---|
Molecular Formula |
C13H14N2O |
Synonyms |
DUNAIMYCIN C 2S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Key Structural and Functional Differences Among Selected Dunaimycins
*Molecular formulas for C2S and C2 are inferred from structural analogs in the same family .
Key Observations :
- Methylation : The number of methyl groups distinguishes active compounds. For example, D3S (11 methyl groups) is marginally more potent than C2S (presumed 10–11) .
- Glycosylation : Active compounds (C2S, D3S, C2) retain the ossamine sugar, whereas inactive variants (A1, C1) lack this moiety .
- Hydroxylation : Hydroxylation at C-8 is critical for insecticidal activity. Its absence in A1 correlates with inactivity .
Bioactivity Profiles
Table 2: Insecticidal Efficacy of Dunaimycin C2S and Analogs
Insights :
- Structure-Activity Relationship: The ossamine sugar and hydroxylation at C-8 are indispensable for bioactivity. Even minor structural changes (e.g., methylation at C-28 in SPA-6952B) reduce potency .
- Role of Inactive Congeners : Inactive dunaimycins (A1, C1) lack the C-8 hydroxyl group and sugar, rendering them ineffective. Their presence in mixtures significantly diminishes insecticidal activity .
Q & A
Q. 1.1. What analytical methods are recommended for identifying and characterizing Dunaimycin C 2S in complex biological samples?
- Methodological Answer :
- Use high-performance liquid chromatography-mass spectrometry (HPLC-MS) for initial separation and identification, leveraging retention time and fragmentation patterns for specificity .
- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) is critical for structural elucidation, particularly for stereochemical confirmation at the C2S position .
- Validate purity via high-resolution mass spectrometry (HRMS) and cross-reference with published spectral libraries (e.g., SciFinder, Reaxys) .
- Data Table:
| Technique | Purpose | Key Parameters | Limitations |
|---|---|---|---|
| HPLC-MS | Separation/ID | Column type, mobile phase | Matrix interference |
| NMR | Structural confirmation | Solvent, field strength | Sample quantity (≥1 mg) |
| HRMS | Purity validation | Resolution (>20,000) | Cost/time-intensive |
Q. 1.2. How should researchers design controlled experiments to assess this compound bioactivity against resistant bacterial strains?
- Methodological Answer :
- Establish minimum inhibitory concentration (MIC) assays with clinical isolates (e.g., Staphylococcus aureus MRSA) using CLSI guidelines .
- Include positive controls (e.g., vancomycin) and negative controls (solvent-only) to isolate compound-specific effects.
- Replicate experiments ≥3 times to ensure statistical robustness, and report standard deviations to address variability .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictory data on this compound’s mechanism of action across different bacterial models?
- Methodological Answer :
- Perform transcriptomic profiling (RNA-seq) to compare gene expression patterns in responsive vs. non-responsive strains .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets (e.g., cell wall synthesis enzymes) .
- Apply confocal microscopy with fluorescently labeled derivatives to track subcellular localization discrepancies .
- Key Consideration: Cross-validate findings using independent assays (e.g., genetic knockouts) to rule out off-target effects .
Q. 2.2. What strategies optimize the synthetic yield of this compound while maintaining stereochemical fidelity?
- Methodological Answer :
- Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-couplings) for C2S stereocenter control .
- Monitor reaction progress via in situ FTIR to detect intermediates and adjust conditions (temperature, solvent polarity) dynamically .
- Use design of experiments (DoE) frameworks to statistically optimize variables (e.g., catalyst loading, reaction time) .
Q. 2.3. How should conflicting stability data (e.g., pH-dependent degradation) be analyzed to establish reliable storage protocols?
- Methodological Answer :
| Condition | Degradation Rate (k) | Major Degradant |
|---|---|---|
| pH 2, 25°C | 0.12 day⁻¹ | Epimer at C2S |
| pH 7, 40°C | 0.08 day⁻¹ | Oxidized sidechain |
Methodological Pitfalls and Solutions
Q. 3.1. What are common errors in interpreting this compound’s synergistic effects with other antibiotics?
- Pitfalls :
- Overlooking pharmacokinetic interactions (e.g., plasma protein binding competition).
- Failing to use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
- Solutions :
Q. 3.2. How can researchers address reproducibility challenges in this compound’s cytotoxicity assays?
- Methodological Adjustments :
Data Integrity and Reporting
Q. 4.1. What documentation is essential to ensure reproducibility of this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
